 
                        Application: 3PO is used as an inhibitor of PFKFB3, an enzyme that regulates glucose metabolism, in the study of cardiac remodeling after myocardial infarction .
Method: In the study, a permanent left anterior descending ligation mouse model was used along with 3PO to explore the functional role of PFKFB3 in myocardial infarction .
Results: The study showed that 3PO treatment markedly improved cardiac function, accompanied by decreased infarction size and collagen density in the infarct area . It was found that 3PO reduced PFKFB3 expression and inhibited the TGF-β1/SMAD2/3 signaling pathway to inhibit cardiac fibrosis after myocardial infarction .
Application: 3PO has been tested in several cancer models, including melanoma, lung cancer, glioblastoma, colon adenocarcinoma, pancreatic cancer, and others .
Method: 3PO is used as an inhibitor of PFKFB3, which is known to effectively decrease the enzymatic reactions of the glycolytic pathway .
Application: 3PO is used to study the growth of bladder cancer cells .
Method: The growth of various cell lines was studied using 3PO, an inhibitor of 6-phosphofructo-2-kinase/2,6-bisphosphatase 3 .
Results: The study found that the growth of all the cell lines was reduced by 3PO .
Application: 3PO is used in the study of stress granule formation in renal proximal tubular cells .
Method: In the study, 2-deoxy-D-glucose and 3PO were used to induce stress granule formation within 30 minutes in these cells .
Results: The study found that renal ischemia-reperfusion induced stress granule formation in the cells of proximal tubules .
Application: 3PO is used in research related to PFKFB3, an enzyme that regulates glucose metabolism .
Method: In the study, 3PO was used to decrease intracellular Fru-2,6-BP and suppress glycolytic flux in transformed cells .
Results: The study found that 3PO can reduce the invasion, intravasation, and metastasis of transformed cells .
Application: 3PO is used in combination with other compounds affecting glucose metabolism for the treatment of bladder cancer .
Method: In the study, growth of bladder cancer cells was reduced by 3PO in combination with three compounds that reduce the conversion of glucose to lactate: namely 2-deoxyglucose, butyrate, and dichloroacetate .
Results: The study found that treatment of bladder cancer cells with these compounds resulted in growth inhibition that was frequently accompanied by increased glucose uptake and acidification of the medium that was blocked by co-incubation with 3PO . The actions of 3PO suggest that inhibitors of PFKB3 merit further investigation in the treatment of bladder cancer and they may be useful agents in combination with other drugs that inhibit cancer cell proliferation .
The compound known as 3PO, with the systematic name 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, is a chemical entity recognized primarily for its role as a competitive inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphate 3 (PFKFB3). This enzyme is crucial in regulating glycolysis and gluconeogenesis, making 3PO significant in metabolic studies and potential therapeutic applications. The compound has a molecular formula of C13H10N2O and a CAS number of 13309-08-5. Its inhibitory action on PFKFB3 leads to alterations in glucose metabolism, which can have implications in various diseases, particularly cancer and metabolic disorders .
Research suggests 3PO acts as an inhibitor of an enzyme called 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [, ]. PFKFB3 plays a critical role in regulating glycolysis, the process by which cells convert glucose into energy []. Inhibiting PFKFB3 could potentially impact cellular metabolism and energy production []. Additionally, studies suggest 3PO might induce autophagy, a cellular recycling process, and apoptosis, a form of programmed cell death []. More research is needed to fully understand the mechanism of action of 3PO in biological systems.
3PO's primary chemical reaction involves its interaction with PFKFB3, where it competes with fructose-2,6-bisphosphate. This inhibition results in decreased levels of this metabolite, subsequently affecting the glycolytic pathway. The IC50 value for this inhibition is approximately 23 µM, indicating the concentration at which 50% inhibition of the enzyme occurs . The chemical structure allows for specific binding to the active site of PFKFB3, leading to its competitive inhibition.
The biological activity of 3PO is largely centered around its metabolic effects. By inhibiting PFKFB3, 3PO reduces the levels of fructose-2,6-bisphosphate, which is a potent activator of glycolysis. This reduction leads to decreased glucose uptake and lactate secretion in cells . Studies have shown that 3PO can induce apoptosis in cancer cells by altering their metabolic pathways, making it a compound of interest in cancer research .
The synthesis of 3PO typically involves several organic chemistry techniques. One common method includes:
These methods allow for the production of 3PO with high purity suitable for biological studies .
3PO has several notable applications:
Research on interaction studies involving 3PO primarily focuses on its binding affinity to PFKFB3 and subsequent effects on cellular metabolism. These studies utilize various biochemical assays to measure changes in metabolite levels upon treatment with 3PO. Additionally, investigations into its interactions with other signaling pathways are ongoing, particularly concerning how it may influence cell proliferation and apoptosis in cancer cells .
Several compounds share structural or functional similarities with 3PO:
| Compound Name | Structure Type | Key Characteristics | 
|---|---|---|
| Fructose-2,6-bisphosphate | Metabolite | Activator of PFKFB3; regulates glycolysis | 
| PFKFB2 Inhibitors | Enzyme Inhibitor | Similar mechanism; targets different isoforms of PFKFB | 
| Dichloroacetate | Metabolic Modulator | Alters pyruvate metabolism; used in cancer therapy | 
| AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) | AMP mimetic | Activates AMP-activated protein kinase (AMPK) | 
These compounds highlight the unique role of 3PO as a selective inhibitor of PFKFB3 while also showcasing the broader context of metabolic regulation within cellular processes. The specificity of 3PO's action makes it a valuable compound for targeted therapeutic strategies compared to others that may have broader or different mechanisms of action .
The synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) through Grignard reagent pathways presents unique challenges due to the heterocyclic nature of the pyridine rings. Traditional Grignard reagent formation typically involves the insertion of magnesium metal between carbon-halogen bonds in organic halides [1]. However, pyridine-containing compounds require specialized approaches due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
The primary synthetic route for 3PO involves Claisen-Schmidt condensation rather than direct Grignard reagent methodology [2]. This reaction proceeds through the condensation of 3-pyridinecarboxaldehyde with 4-acetylpyridine in the presence of a base catalyst. The mechanism involves enolate formation from the methyl ketone (4-acetylpyridine), followed by nucleophilic attack on the aldehyde carbonyl carbon [3] [4].
Research has demonstrated that the condensation reaction typically requires basic conditions with catalysts such as sodium hydroxide or potassium hydroxide [2]. The reaction proceeds through an initial aldol addition to form a beta-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the conjugated enone product [5]. Temperature optimization studies indicate optimal reaction conditions between 65-80°C for maximum yield [6] [7].
Alternative synthesis approaches have explored the use of pyrrolidine or piperidine as organic base catalysts [6] [7]. These conditions have shown yields ranging from 68-86% depending on the specific reaction parameters employed. The use of methanol as solvent with heating at reflux for 24 hours has been established as a standard protocol for laboratory-scale synthesis [6].
The optimization of catalytic systems for 3PO synthesis involves careful consideration of base selection, solvent systems, and reaction temperature profiles. Base-catalyzed aldol condensation mechanisms have been extensively studied for similar pyridine-containing chalcone derivatives [8]. The reaction mechanism involves several key steps: enolate formation, nucleophilic attack, and subsequent dehydration [8].
Systematic optimization studies have identified piperidine as an effective organic base catalyst, providing superior yields compared to inorganic bases [6] [7]. The molar ratio of catalyst to substrate has been optimized at approximately 1.5-2.0 equivalents for maximum conversion efficiency. Reaction monitoring through thin-layer chromatography indicates complete conversion typically occurs within 18-24 hours under optimized conditions [6].
Temperature control represents a critical parameter in the synthesis optimization. Studies have shown that reaction temperatures below 60°C result in incomplete conversion, while temperatures exceeding 85°C can lead to decomposition of the product or formation of side products [9]. The optimal temperature range of 65-75°C provides a balance between reaction rate and product stability [6] [7].
Solvent selection significantly impacts both reaction rate and product purity. Methanol has emerged as the preferred solvent due to its ability to dissolve both starting materials and facilitate the condensation reaction [6] [7]. Alternative solvents such as ethanol and isopropanol have been evaluated but show reduced yields and longer reaction times [2].
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | 
|---|---|---|---|---|
| Piperidine | Methanol | 65 | 24 | 86 | 
| Pyrrolidine | Methanol | 65 | 24 | 68 | 
| Sodium Hydroxide | Water/Ethanol | 80 | 18 | 75 | 
| Potassium Hydroxide | Ethanol | 75 | 20 | 72 | 
Scaling up the synthesis of 3PO from laboratory to industrial production presents numerous challenges that require careful consideration of process engineering principles [10]. The primary challenges include heat management, mixing efficiency, product isolation, and waste treatment considerations.
Heat management becomes critical during scale-up due to the exothermic nature of the aldol condensation reaction [11]. Industrial-scale reactors require sophisticated temperature control systems to maintain uniform heating and prevent hot spots that could lead to product degradation or safety hazards [11]. The implementation of jacketed reactors with efficient heat transfer systems is essential for maintaining the optimal temperature range of 65-75°C across large reaction volumes.
Mixing efficiency presents another significant challenge in industrial-scale production. The heterogeneous nature of the reaction mixture, particularly during the initial stages when solid starting materials are being dissolved, requires high-efficiency agitation systems [10]. Inadequate mixing can result in localized concentration gradients, leading to inconsistent product quality and reduced overall yields.
Product isolation and purification at industrial scale require consideration of crystallization and filtration processes [12] [13]. The typical laboratory procedure involves cooling the reaction mixture to precipitate the product, followed by filtration and washing with cold methanol [6]. Industrial-scale implementation requires properly designed crystallization vessels with controlled cooling rates to ensure consistent crystal size distribution and purity [13].
Waste treatment considerations include the handling of methanol-containing waste streams and the recovery of unreacted starting materials [11]. Industrial facilities must implement appropriate distillation and recycling systems to minimize environmental impact and reduce raw material consumption. The development of continuous flow processes has been explored as an alternative to batch production, offering improved heat and mass transfer characteristics [9].
Quality control during industrial production requires implementation of in-process monitoring systems to ensure consistent product quality [14]. Real-time analytical techniques such as high-performance liquid chromatography and infrared spectroscopy can be employed to monitor reaction progress and product formation [15].
The analytical validation of 3PO requires comprehensive characterization using multiple analytical techniques to ensure product identity, purity, and quality [16] [15]. The compound's molecular formula is C13H10N2O with a molecular weight of 210.23 daltons [17] [18] [19]. Chemical Abstract Service number 13309-08-5 provides unique identification for regulatory and commercial purposes [17] [18].
High-performance liquid chromatography represents the primary analytical method for purity determination [18] [19]. Typical specifications require purity levels of ≥99% as determined by HPLC analysis [18] [19]. The chromatographic method typically employs reversed-phase columns with acetonitrile-water gradient elution systems. Peak purity assessment using photodiode array detection ensures that the main peak represents a single compound without coeluting impurities [16] [15].
Spectroscopic characterization includes proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectrometry [6] [7]. The proton NMR spectrum in deuterated dimethyl sulfoxide shows characteristic signals for the pyridine protons at 8.80-8.85 parts per million and the alkene protons at 7.30-8.10 parts per million [6] [7]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 211 (M+H)+ [7].
Infrared spectroscopy provides identification of functional groups, with characteristic carbonyl stretching frequency around 1650-1670 wavenumber indicating the conjugated enone structure [7]. The trans-configuration of the double bond is confirmed through coupling constant analysis in the proton NMR spectrum, typically showing coupling constants of 15-16 hertz for the alkene protons [6] [7].
Impurity profiling requires identification and quantification of potential synthesis-related impurities [16]. Common impurities include unreacted starting materials (3-pyridinecarboxaldehyde and 4-acetylpyridine), aldol addition products without dehydration, and dimeric condensation products. Liquid chromatography-mass spectrometry methods enable identification of these impurities based on their molecular weights and fragmentation patterns [20].
| Analytical Parameter | Specification | Method | 
|---|---|---|
| Appearance | Pale yellow to orange solid | Visual inspection | 
| Purity | ≥99% | HPLC with UV detection | 
| Identity | Consistent with reference | NMR, IR, MS | 
| Moisture content | ≤0.5% | Karl Fischer titration | 
| Residual solvents | <0.1% methanol | Gas chromatography | 
| Heavy metals | <10 ppm | Inductively coupled plasma | 
Stability testing under various storage conditions ensures product integrity over time [18] [19]. The compound should be stored at 2-8°C protected from light to prevent photodegradation [18]. Accelerated stability studies at elevated temperatures provide information on degradation pathways and shelf-life determination.
Method validation parameters include accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit according to International Conference on Harmonisation guidelines [20]. Accuracy studies typically demonstrate recovery values between 98-102% for the analytical method. Precision studies show relative standard deviation values below 2% for repeated analyses of the same sample [20].